molecular formula C8H16O3 B2471443 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol CAS No. 2567496-61-9

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

Cat. No. B2471443
CAS RN: 2567496-61-9
M. Wt: 160.213
InChI Key: ZBHGMEVODGZZIC-UHFFFAOYSA-N
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Description

“1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol” is a chemical compound with the CAS Number: 2567496-61-9 . It has a molecular weight of 160.21 . The IUPAC name for this compound is 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 . The InChI key is ZBHGMEVODGZZIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Lignin Acidolysis

Research into the acidolysis of lignin, a major component of plant biomass, involves the study of dimeric non-phenolic β-O-4-type lignin model compounds. These studies aim to understand the breakdown mechanisms of lignin in the presence of solvents like 1,4-dioxane under acidic conditions. Such processes are crucial for the valorization of lignin into valuable chemicals and fuels. The mechanism and efficiency of lignin breakdown can significantly impact the production of bio-based chemicals and materials (Yokoyama, 2015).

Water Contaminant Analysis

1,4-Dioxane, a solvent related to the compound of interest, has been identified as an emerging contaminant in water sources. It's known for its ability to migrate in groundwater and contaminate drinking water supplies. Research in this area focuses on understanding the environmental fate, detection, and treatment of 1,4-dioxane. This is critical for addressing public health concerns and developing effective policies and technologies for water treatment and contamination prevention (Godri Pollitt et al., 2019).

Biofuel Production

The chemical recycling of carbon dioxide to fuels presents an innovative approach to mitigating climate change impacts while producing renewable energy sources. Research in this domain explores the conversion of carbon dioxide into alcohols and other fuels using various catalytic and biochemical processes. The focus is on developing efficient, sustainable, and economically viable methods for biofuel production, thereby offering a complementary technology to carbon sequestration and storage (Centi & Perathoner, 2009).

Safety and Hazards

The safety information for “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHGMEVODGZZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(OCCO1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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